molecular formula C12H9BrN2O B195683 2-(2-Amino-5-bromobenzoyl)pyridine CAS No. 1563-56-0

2-(2-Amino-5-bromobenzoyl)pyridine

Cat. No. B195683
CAS RN: 1563-56-0
M. Wt: 277.12 g/mol
InChI Key: KHVZPFKJBLTYCC-UHFFFAOYSA-N
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Description

2-(2-Amino-5-bromobenzoyl)pyridine is a chemical compound with the molecular formula C12H9BrN2O . It is also known by other names such as (2-amino-5-bromophenyl)-pyridin-2-ylmethanone . The compound is non-planar and is held together in the crystal by both inter- and intramolecular hydrogen bonding .


Molecular Structure Analysis

The molecular structure of 2-(2-Amino-5-bromobenzoyl)pyridine is non-planar . The compound’s molecular weight is 277.12 g/mol . The IUPAC name for this compound is (2-amino-5-bromophenyl)-pyridin-2-ylmethanone .


Chemical Reactions Analysis

2-(2-Amino-5-bromobenzoyl)pyridine has been found as a metabolite formed by cleavage of the benzodiazepine ring of bromazepam .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 451.2±40.0 °C at 760 mmHg, and a flash point of 226.7±27.3 °C . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Crystal Structure Analysis : 2-Amino-5-bromopyridine derivatives exhibit interesting crystal structures, stabilized by hydrogen bonding and π-π interactions. For instance, 2-Amino-5-bromopyridinium 3-aminobenzoate forms distinct ring motifs and exhibits π-π interactions involving benzene and pyridinium rings (Hemamalini & Fun, 2010).

  • Antimicrobial Activity : Compounds synthesized from 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, derived from isonicotinic acid hydrazide (a related compound), have shown good to moderate antimicrobial activity (Bayrak et al., 2009).

  • Heterocyclic Compound Synthesis : 3-(4-Bromobenzoyl)prop-2-enoic acid is used in synthesizing various heterocycles such as pyrimidine, pyrane, pyridine, and phthalazinone derivatives. These processes often involve reactions with amines, thiourea, and other agents (El-Hashash et al., 2012).

  • Catalysis in Organic Synthesis : The synthesis of 2-substituted imidazo[1,2-α]pyridines is facilitated by reactions involving 2-amino-1-(2-propynyl)pyridinium bromide, showcasing the use of these compounds in catalytic processes (Bakherad et al., 2009).

  • Fluorescent Probes for Mercury Ion : Novel imidazo[1,2-a]pyridine derivatives synthesized from β-lactam carbenes and 2-pyridyl isonitriles serve as efficient fluorescent probes for detecting mercury ions (Shao et al., 2011).

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use .

properties

IUPAC Name

(2-amino-5-bromophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVZPFKJBLTYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166070
Record name 2-(2-Amino-5-bromobenzoyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-5-bromobenzoyl)pyridine

CAS RN

1563-56-0
Record name 2-(2-Amino-5-bromobenzoyl)pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Amino-5-bromobenzoyl)pyridine
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Record name 2-(2-Amino-5-bromobenzoyl)pyridine
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Record name 2-amino-5-bromobenzoylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.866
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Record name 2-(2-AMINO-5-BROMOBENZOYL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9874AL67QQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The anion of 2-bromo-pyridine 121 and 2-amino-5-bromobenzoic acid 122 were condensed to provide the 2′-pyridylketone 123.
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Synthesis routes and methods III

Procedure details

To a −40° C. solution of 2.5 M n-BuLi (18 mL) in THF (300 mL) is added 2-bromopyridine (5.0 g, 32 mmol) over 15 min. The reaction is stirred for 1 h at −40° C., and then treated with 2-Amino-5-bromo-benzoic acid (6.9 g, 32 mmol) in THF (300 mL). The reaction is warmed to 0° C. and stirred for 2 h then quenched with TMSCl (3.4 g, 32 mmol). The reaction is stirred at room temperature for 30 min then cooled to 0° C. and quenched with 3M HCl (20 mL). The aqueous layer is separated and the organic layer is extracted with 3M HCl. The organic layer is basified with solid NaOH, the resulting mixture is extracted with EtOAc, and the organic layer is dried over Na2SO4, filtered and concentrated. The residue is purified by column chromatography on silica gel to give the desired product as a yellow solid.
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
H Sawada, A Hara - Drug Metabolism and Disposition, 1978 - ASPET
Three urinary metabolites that were formed by cleavage of the benzodiazepine ring of bromazepam, 2-(2-amino-5-bromobenzoyl)pyridine (ABBP), 2-(2-amino-5-bromo-3-…
Number of citations: 31 dmd.aspetjournals.org
PJ Cox, ATM Anisuzzaman… - … Section C: Crystal …, 1996 - scripts.iucr.org
(IUCr) 2-(2-Amino-5-bromobenzoyl)pyridine Acta Crystallographica Section C Crystal Structure Communications 0108-2701 organic compounds Volume 52 Part 4 Pages 929-931 …
Number of citations: 6 scripts.iucr.org
H Sawada, A Hara, A Kido… - Yakugaku Zasshi: Journal …, 1974 - europepmc.org
[Studies on metabolism of bromazepam. IV. Hydroxylation of 2-(2-amino-5-bromobenzoyl)pyridine by liver microsomal enzymes (author's transl)]. - Abstract - Europe PMC Sign in | Create an …
Number of citations: 1 europepmc.org
MA Schwartz, E Postma, SJ Kolis… - Journal of …, 1973 - Wiley Online Library
The biotransformation of bromazepam, 7‐bromo‐1,3‐dihydro‐5‐(2‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one, was studied in four species. Four metabolites were identified and their …
Number of citations: 47 onlinelibrary.wiley.com
HW Darwish, NA Ali, IA Naguib, MR El Ghobashy… - Plos one, 2021 - journals.plos.org
A reliable, selective and sensitive stability-indicating RP-HPLC assay was established for the quantitation of bromazepam (BMZ) and one of the degradant and stated potential impurities…
Number of citations: 10 journals.plos.org
HW Darwish, NA Ali, IA Naguib… - … Acta Part A: Molecular …, 2020 - Elsevier
Four simple, sensitive and selective stability indicating spectrophotometric methods are presented for quantitative determination of the benzodiazepine drug; bromazepam (BMZ) and …
Number of citations: 11 www.sciencedirect.com
JL Valdeón, MTS Escribano, LH Hernandez - Analyst, 1987 - pubs.rsc.org
Bromazepam (I) is hydrolysed in 3 M perchloric acid by refluxing for 45 min to give 2-amino-5-bromobenzoylpyridine (II). The cyclic and differential-pulse voltammetric behaviour of II on …
Number of citations: 19 pubs.rsc.org
P Heizmann, R Geschke, K Zinapold - Journal of Chromatography B …, 1984 - Elsevier
A high-performance liquid chromatographic method for the determination of bromazepam in plasma and of its main metabolites in urine is described. The unchanged drug is extracted …
Number of citations: 22 www.sciencedirect.com
RY Ning, WY Chen… - Journal of Heterocyclic …, 1974 - Wiley Online Library
The pyrolysis of 3‐(2‐pyridyl)‐2,1‐benzisoxazoles 5A, 5B, and 5C (A: unsubstituted; B: 5‐bromo; C: 5,7‐dibromo) at about 215 afforded 5,11‐dihydro‐11‐oxopyrido [1,2‐b] cinnolin‐6‐…
Number of citations: 23 onlinelibrary.wiley.com
J FUJII, N INOTSUME, M NAKANO - Chemical and pharmaceutical …, 1987 - jstage.jst.go.jp
Recently, degradation of imipramine, 1) digoxin, 2, 3) and nitroglycerin4) by the intestinal microflora has been investigated in order to explain their low extents of bioavailability after oral …
Number of citations: 12 www.jstage.jst.go.jp

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